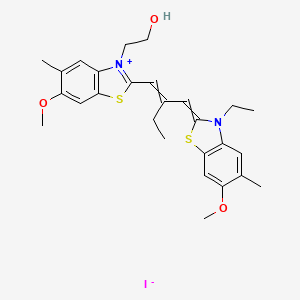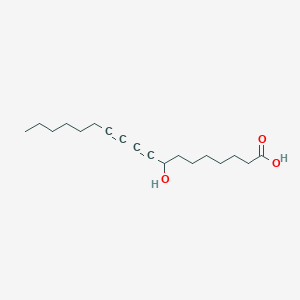
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an ethoxyethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with an isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include sulfonamides and sulfonyl thiols.
Oxidation: Products include sulfonic acids and quinones.
Reduction: Products include reduced aromatic rings and alcohols.
科学研究应用
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and carbamates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
作用机制
The mechanism of action of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .
相似化合物的比较
Similar Compounds
- 2-Ethoxyethyl (2-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3,4-dichlorobenzene-1-sulfonyl)carbamate
Uniqueness
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to other similar compounds .
属性
CAS 编号 |
63925-03-1 |
|---|---|
分子式 |
C11H14ClNO5S |
分子量 |
307.75 g/mol |
IUPAC 名称 |
2-ethoxyethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14ClNO5S/c1-2-17-7-8-18-11(14)13-19(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI 键 |
ADLPKMDYPCWVJS-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



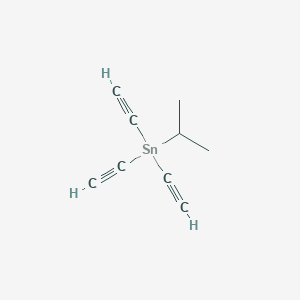
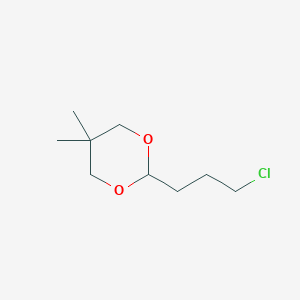
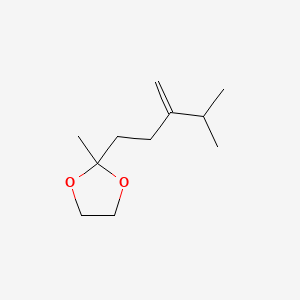
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


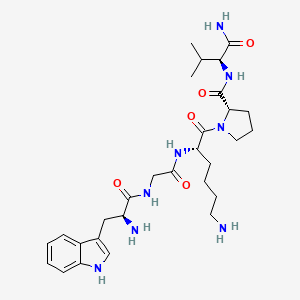
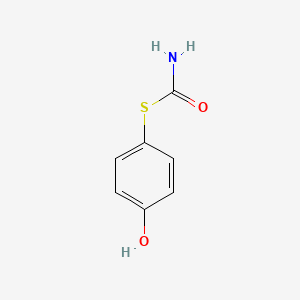
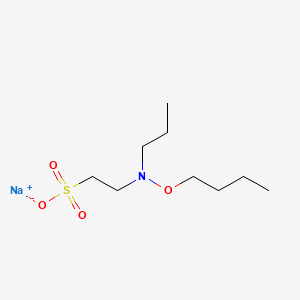
silane](/img/structure/B14484229.png)
